molecular formula C20H24N2O4S B5171402 N-(2-methoxy-5-methylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide

N-(2-methoxy-5-methylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide

Cat. No. B5171402
M. Wt: 388.5 g/mol
InChI Key: FFQYZGSATMDVRQ-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as SNC80, is a selective agonist for the delta-opioid receptor. This compound has been extensively studied for its potential therapeutic applications in the treatment of pain, depression, anxiety, and drug addiction.

Mechanism of Action

N-(2-methoxy-5-methylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is a selective agonist for the delta-opioid receptor, which is a G protein-coupled receptor located in the central nervous system. Activation of the delta-opioid receptor by N-(2-methoxy-5-methylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide leads to the inhibition of neurotransmitter release, resulting in analgesia, mood modulation, and reward modulation. The mechanism of action of N-(2-methoxy-5-methylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been extensively studied, and it is considered a reliable tool compound for the study of the delta-opioid receptor.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects in animal models. It has been demonstrated to have analgesic effects in various models of pain, including thermal, mechanical, and inflammatory pain. N-(2-methoxy-5-methylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has also been studied for its potential antidepressant and anxiolytic effects, with promising results in animal models of depression and anxiety. Furthermore, N-(2-methoxy-5-methylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been investigated for its potential to reduce drug-seeking behavior in animal models of drug addiction.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-methylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a highly selective agonist for the delta-opioid receptor, making it a reliable tool compound for the study of this receptor. Furthermore, it has been extensively studied and optimized for high yield and purity, making it a reliable compound for scientific research. However, N-(2-methoxy-5-methylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure in animal models. Additionally, the effects of N-(2-methoxy-5-methylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide can be influenced by factors such as age, sex, and strain of animal, which can make it difficult to compare results across studies.

Future Directions

There are several future directions for the study of N-(2-methoxy-5-methylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide. One potential area of research is the development of novel delta-opioid receptor agonists with improved pharmacokinetic properties, such as longer half-life and improved bioavailability. Additionally, further research is needed to elucidate the potential therapeutic applications of delta-opioid receptor agonists in the treatment of pain, depression, anxiety, and drug addiction. Finally, the use of N-(2-methoxy-5-methylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide in combination with other drugs or therapies should be explored to determine potential synergistic effects.

Synthesis Methods

The synthesis of N-(2-methoxy-5-methylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide involves several steps, including the reaction of 2-methoxy-5-methylphenol with 4-chlorobutyryl chloride, followed by the reaction with piperidine and phenylsulfonyl chloride. The final product is obtained after purification through column chromatography. The synthesis of N-(2-methoxy-5-methylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been optimized for high yield and purity, making it a reliable compound for scientific research.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been widely used in scientific research to study the delta-opioid receptor and its potential therapeutic applications. The delta-opioid receptor is involved in the regulation of pain, mood, and reward, making it a promising target for drug development. N-(2-methoxy-5-methylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have analgesic effects in animal models of pain, and it has also been studied for its potential antidepressant and anxiolytic effects. Furthermore, N-(2-methoxy-5-methylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been investigated for its potential to reduce drug-seeking behavior in animal models of drug addiction.

properties

IUPAC Name

1-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-15-8-9-19(26-2)18(14-15)21-20(23)16-10-12-22(13-11-16)27(24,25)17-6-4-3-5-7-17/h3-9,14,16H,10-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQYZGSATMDVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide

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